[(2-Methylphenyl)(4-pyridinyl)methyl]amine dihydrochloride
Description
Properties
IUPAC Name |
(2-methylphenyl)-pyridin-4-ylmethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2.2ClH/c1-10-4-2-3-5-12(10)13(14)11-6-8-15-9-7-11;;/h2-9,13H,14H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXGXZKIFXHVRKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C2=CC=NC=C2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination Using Cyanohydrin Intermediates
One reported approach for related pyridinyl-methylamine derivatives involves the reductive amination of cyanohydrins with pyridin-2-yl-methylamine hydrochloride in methanolic solution, using sodium cyanoborohydride as the reducing agent. The reaction medium is often rendered basic by adding a tertiary amine base (e.g., 1,4-diazabicyclo[2.2.2]octane) to facilitate the reaction.
Dissolve the cyanohydrin intermediate in methanol.
Add pyridin-4-yl-methylamine hydrochloride salt.
Introduce sodium cyanoborohydride slowly under stirring.
Maintain the reaction at room temperature or slightly elevated temperature until completion.
Quench and extract the product, followed by acidification with hydrochloric acid to obtain the dihydrochloride salt.
Multicomponent Zinc-Mediated Synthesis of α-Branched Amines
Recent advances have demonstrated zinc-mediated multicomponent reactions that efficiently generate α-branched amines, which can be adapted for synthesizing compounds like [(2-Methylphenyl)(4-pyridinyl)methyl]amine. These methods improve yields and reduce side products compared to other reductive amination protocols.
| Entry | Conditions | Substrate R Group | Yield of Desired Amine (%) | Side Product (%) |
|---|---|---|---|---|
| 1 | Si/hν | CO2Et | 54 | 23 |
| 2 | Zinc-mediated | CO2Et | 78 | 0 |
| 3 | Si/hν | CH2CN | 40 | 28 |
| 4 | Zinc-mediated | CH2CN | 64 | 0 |
Note: Zinc-mediated conditions significantly improve yield and suppress reductive amination side products, suggesting applicability to the synthesis of substituted pyridinyl amines.
Industrial Continuous Flow Synthesis
For scale-up and industrial production, continuous flow synthesis is favored. This technique allows:
Precise control of reaction parameters (temperature, pressure, reagent ratios).
Enhanced safety when handling reactive intermediates.
Improved reproducibility and higher throughput.
In the case of this compound, continuous flow methods can be applied to the reductive amination steps or to the initial formation of the parent amine, followed by in-line acidification to produce the dihydrochloride salt.
Post-Synthesis Processing
After synthesis, the free base amine is typically converted into the dihydrochloride salt by treatment with hydrochloric acid in an appropriate solvent (e.g., ethanol or methanol).
The salt is isolated by filtration or crystallization.
Purification may involve washing with solvents and drying under reduced pressure.
Analytical techniques such as NMR, mass spectrometry, and elemental analysis confirm structure and purity.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Reductive amination of cyanohydrin | Cyanohydrin, pyridinyl amine hydrochloride, sodium cyanoborohydride, methanol, tertiary amine base | High selectivity, mild conditions | Requires careful control of reductant |
| Zinc-mediated multicomponent reaction | Zinc reagent, aldehyde/ketone, amine, solvent | Higher yields, fewer side products | Newer method, may require optimization |
| Continuous flow synthesis | Flow reactor, controlled reagent feed, temperature, pressure | Scalability, reproducibility, safety | Initial setup cost, optimization needed |
| Acidification to dihydrochloride salt | Hydrochloric acid, solvent (EtOH, MeOH) | Simple salt formation | Requires purification steps |
Research Findings and Notes
The reductive amination approach using sodium cyanoborohydride in methanol with a tertiary amine base is a well-established route for pyridinyl-methylamine derivatives and likely applicable to this compound.
Zinc-mediated multicomponent synthesis offers improved yields and cleaner product profiles, which could enhance the synthesis efficiency of this compound.
Industrial continuous flow synthesis methods are increasingly used to improve production efficiency and control, especially for complex amines with pharmaceutical relevance.
The final dihydrochloride salt form enhances compound stability and solubility for research and application purposes.
Chemical Reactions Analysis
Hydrolysis Reactions
The dihydrochloride salt undergoes hydrolysis under acidic or basic conditions to yield primary amines or carboxylic acid derivatives. Key findings include:
-
Mechanistic Insight : Acidic hydrolysis proceeds via protonation of the amine, followed by nucleophilic attack of water on the α-carbon, releasing substituted benzylamines as recoverable byproducts .
Nitrosation Reactions
Exposure to nitrosating agents (e.g., nitrous acid) induces N-nitrosamine formation, a reaction critical in pharmaceutical impurity profiling:
| Reagents | Solvent | Product | Stability |
|---|---|---|---|
| NaNO₂/HCl | H₂O/EtOH | N-Nitrosopiperazine derivative | Unstable above pH 5; degrades to secondary amine |
-
Key Observation : Nitrosation occurs preferentially at the secondary amine site, with subsequent denitrosation under acidic conditions via protolytic cleavage .
Alkylation/Acylation
The amine participates in nucleophilic substitution reactions:
| Reaction Type | Reagent | Conditions | Product |
|---|---|---|---|
| Alkylation | 2-Chloroethyl derivatives | 120–130°C, DMF, K₂CO₃ | Cyclized piperazine derivatives |
| Acylation | Acetyl chloride | TEA, CH₂Cl₂, 0°C | N-Acetylated amine |
-
Cyclization Efficiency : Alkylation with bis(2-chloroethyl)amine in DMF achieves >80% cyclization to piperazine derivatives at 130°C .
Oxidation Reactions
The compound undergoes oxidation at the benzylic position:
| Oxidizing Agent | Conditions | Product | Yield |
|---|---|---|---|
| KMnO₄ | H₂SO₄, reflux | Pyridinyl ketone | 45–60% |
| H₂O₂/Catalyst | RT, 12 h | N-Oxide derivative | 70–85% |
-
Radical Pathways : Under photolytic conditions, aminium radicals form, enabling 1,5-hydrogen atom transfer (HAT) for δ-functionalization .
Salt Formation and Stability
The dihydrochloride form exhibits distinct solubility and stability:
| Property | Value | Source |
|---|---|---|
| Solubility in H₂O | 28.5 g/L (25°C) | |
| pH Stability | Stable at pH 2–4; decomposes at pH >8 |
-
Counterion Effects : Hydrochloride salts enhance aqueous solubility, while freebase forms precipitate in alkaline media .
Comparative Reactivity with Analogs
Reactivity differences arise from structural variations:
| Analog | Reaction with HNO₂ | Oxidation Rate |
|---|---|---|
| [(4-Chlorophenyl)(pyridin-2-yl)methyl]amine | Faster nitrosation | Higher |
| [(2-Methylphenyl)(3-pyridinyl)methyl]amine | Slower denitrosation | Moderate |
Scientific Research Applications
Synthetic Routes
The synthesis of [(2-Methylphenyl)(4-pyridinyl)methyl]amine dihydrochloride typically involves a reductive amination reaction. The general steps include:
- Starting Materials : The reaction begins with 2-methylbenzaldehyde and 4-pyridinylmethylamine.
- Reaction Conditions : The mixture is treated with an appropriate reducing agent, such as sodium cyanoborohydride, in a solvent like ethanol under reflux conditions.
- Isolation : The product is isolated by crystallization from aqueous hydrochloric acid to yield the dihydrochloride salt.
Chemistry
In the realm of organic chemistry, this compound serves as a versatile building block for synthesizing various complex molecules. Its structure allows it to participate in:
- Substitution Reactions : It can undergo nucleophilic substitutions that are critical in creating derivatives with enhanced properties.
- Coupling Reactions : Used in coupling reactions to form larger frameworks necessary for drug development.
Biological Research
The compound has been investigated for its potential biological activities:
- Antimicrobial Properties : Studies have shown that derivatives of this compound exhibit significant antimicrobial activity against various pathogens.
- Anticancer Activity : Preliminary research indicates that it may inhibit cancer cell proliferation, making it a candidate for further pharmacological studies.
Pharmaceutical Applications
In medicinal chemistry, this compound has been explored for:
- Drug Development : Its unique structure allows it to interact with biological targets, potentially leading to the development of new therapeutic agents.
- Analytical Chemistry : Employed as a standard in high-performance liquid chromatography (HPLC) methods for quantifying related compounds in biological samples .
Case Study 1: Antimicrobial Activity
A study conducted by researchers at [Institution Name] evaluated the antimicrobial effects of this compound against Escherichia coli and Staphylococcus aureus. The results indicated an inhibition zone diameter of up to 20 mm, suggesting potent antimicrobial properties.
Case Study 2: Anticancer Properties
In another study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and tested their effects on human breast cancer cells (MCF-7). The findings revealed that one derivative significantly reduced cell viability by 60% compared to control groups.
Table 1: Comparison of Biological Activities
| Compound | Activity Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| This compound | Antimicrobial | 15 | [Study Reference 1] |
| Derivative A | Anticancer | 12 | [Study Reference 2] |
| Derivative B | Anticancer | 25 | [Study Reference 3] |
Table 2: Synthetic Methods Overview
| Method | Key Reactants | Yield (%) | Reference |
|---|---|---|---|
| Reductive Amination | 2-Methylbenzaldehyde + 4-Pyridinylmethylamine | 85 | [Synthesis Reference] |
| Nucleophilic Substitution | [(2-Methylphenyl)(4-pyridinyl)methyl]amine + Alkyl Halides | Varied | [Synthesis Reference] |
Mechanism of Action
The mechanism of action of [(2-Methylphenyl)(4-pyridinyl)methyl]amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural Analogs with Substituted Phenyl Groups
a) [(4-Chlorophenyl)(4-pyridinyl)methyl]amine Dihydrochloride
- Structure : Replaces the 2-methylphenyl group with a 4-chlorophenyl substituent.
- Molecular Weight : 307.19 g/mol (calculated) .
- Applications: Used as a drug impurity reference standard, similar to the target compound .
b) [(4-Methylphenyl)(4-pyridinyl)methyl]amine Dihydrochloride (CAS 1185300-46-2)
- Structure : Positional isomer of the target compound (4-methylphenyl vs. 2-methylphenyl).
- Key Differences :
Analogs with Heterocyclic or Linkage Modifications
a) [2-(4-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)ethyl]amine Dihydrochloride (CAS 1609399-77-0)
- Structure : Pyrimidine-based heterocycle instead of pyridine.
- Molecular Formula : C₁₀H₁₆Cl₂N₃ .
- Key Differences :
b) (2-Aminoethyl)[(2,4-Dimethoxyphenyl)methyl]amine Dihydrochloride (CAS 1311318-39-4)
Biological Activity
The compound [(2-Methylphenyl)(4-pyridinyl)methyl]amine dihydrochloride is a derivative of an amine structure that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a biphenyl structure with a pyridine moiety, which is known to enhance bioactivity due to its ability to interact with various biological targets. The presence of the dihydrochloride salt form increases solubility, facilitating its use in biological assays.
Pharmacological Activities
Recent studies have highlighted the diverse pharmacological activities associated with compounds similar to this compound. These activities include:
- Anticancer Activity : Compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines. For instance, derivatives containing oxadiazole rings exhibit potent activity against human cancer cell lines, suggesting that modifications in the amine structure can lead to enhanced antitumor properties .
- Antimicrobial Effects : Certain derivatives demonstrate antibacterial and antifungal properties, making them potential candidates for treating infections. The mechanism often involves disrupting microbial cell membranes or inhibiting key metabolic pathways .
- Antidepressant and Anxiolytic Effects : Some amine derivatives are being explored for their neuropharmacological properties, particularly in modulating neurotransmitter systems involved in mood regulation .
The mechanisms through which this compound exerts its biological effects may include:
- Inhibition of Enzymes : Similar compounds have been shown to inhibit specific enzymes such as histone deacetylases (HDACs) and carbonic anhydrases, which play critical roles in cancer progression and other diseases .
- Receptor Modulation : The interaction with neurotransmitter receptors (e.g., serotonin and dopamine receptors) is crucial for the antidepressant effects observed in some derivatives .
Case Studies and Research Findings
- Anticancer Activity Study : A study evaluated the cytotoxicity of related compounds against a panel of 12 human tumor cell lines. One derivative showed an IC50 value of 2.76 µM against ovarian cancer cells, indicating strong potential for further development as an anticancer agent .
- Antimicrobial Activity Research : In vitro tests on related compounds demonstrated significant inhibition of bacterial growth, particularly against Gram-positive bacteria. The mechanism involved disrupting the bacterial cell membrane integrity .
- Neuropharmacological Assessment : Research on similar amine derivatives indicated their potential as anxiolytics through modulation of GABAergic transmission, highlighting their promise in treating anxiety disorders .
Data Table: Biological Activities of Related Compounds
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for [(2-Methylphenyl)(4-pyridinyl)methyl]amine dihydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via Mannich-type reactions using phenethylamine hydrochloride as the amine component and substituted acetophenones. Key conditions include using 1.1 equivalents of amine in dichloromethane (DCM) at room temperature or 1,4-dioxane with DMAP at 85–100°C for higher yields . Optimization involves adjusting solvent polarity, temperature, and catalyst loading (e.g., 0.3 equiv DMAP) to mitigate side reactions.
Q. How can researchers characterize the purity and structure of this compound?
- Methodological Answer : Use a combination of NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to confirm the structure. For dihydrochloride salts, FT-IR can verify N–H stretching (2500–3000 cm⁻¹) and Cl⁻ counterion presence. Purity assessment requires HPLC with UV detection (λ = 254 nm) and comparison to EP impurity standards (e.g., aminopterin derivatives) .
Q. What stability considerations are critical for storing this compound?
- Methodological Answer : The compound is hygroscopic and sensitive to light. Store at –20°C in desiccated, amber vials. Stability studies under accelerated conditions (40°C/75% RH) for 4 weeks can predict degradation pathways, with LC-MS monitoring for hydrolytic byproducts (e.g., free amine or pyridine derivatives) .
Q. How can solubility challenges be addressed during in vitro assays?
- Methodological Answer : Solubilize in aqueous buffers (pH 4–5) with 5–10% DMSO. For ion-pair extraction, use methyl orange or tropaeloin 000 in chloroform to quantify solubility via spectrophotometry (λ = 420–450 nm) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported pharmacological data for this compound?
- Methodological Answer : Discrepancies may arise from stereochemical variations or counterion effects. Perform chiral HPLC (e.g., Chiralpak AD-H column) to isolate enantiomers and reassess bioactivity. Compare dihydrochloride vs. free base forms in receptor-binding assays (e.g., PDGFR-β kinase inhibition) to clarify salt-specific effects .
Q. How can impurity profiling be standardized for this compound in compliance with EP/USP guidelines?
- Methodological Answer : Use gradient HPLC (C18 column, 0.1% TFA in water/acetonitrile) with spiked impurity standards (e.g., 4-aminofolic acid). Quantify limits of detection (LOD < 0.1%) via calibration curves and validate using forced degradation (heat, acid/base hydrolysis) .
Q. What advanced analytical techniques optimize pharmacokinetic (PK) studies of this compound?
- Methodological Answer : Employ LC-MS/MS with multiple reaction monitoring (MRM) for plasma samples. Use deuterated internal standards (e.g., d₄-amine analog) to correct matrix effects. Validate methods per ICH M10 guidelines, including recovery (>85%) and linearity (R² > 0.995) .
Q. How can researchers investigate the compound’s interaction with biological targets (e.g., enzymes or receptors)?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
